![molecular formula C9H13N3O3 B15160035 2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol CAS No. 141973-34-4](/img/structure/B15160035.png)
2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol is an organic compound that features both an amino group and a nitro group attached to an aromatic ring, along with an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the para position.
Methylation: The nitroaniline is then subjected to methylation using a methylating agent such as methyl iodide or methyl chloride to introduce the methylamino group.
Ethanolamine Addition: Finally, the methylamino-nitroaniline is reacted with ethanolamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of halogen or other electrophilic groups on the aromatic ring.
Applications De Recherche Scientifique
2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethanolamine moiety may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylamino)ethanol: Similar in structure but lacks the nitro group.
4-Nitroaniline: Contains the nitro group but lacks the methylamino and ethanolamine moieties.
N-Methyl-4-nitroaniline: Similar but lacks the ethanolamine moiety.
Uniqueness
2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol is unique due to the presence of both the nitro and methylamino groups on the aromatic ring, along with the ethanolamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
141973-34-4 |
|---|---|
Formule moléculaire |
C9H13N3O3 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
2-[3-(methylamino)-4-nitroanilino]ethanol |
InChI |
InChI=1S/C9H13N3O3/c1-10-8-6-7(11-4-5-13)2-3-9(8)12(14)15/h2-3,6,10-11,13H,4-5H2,1H3 |
Clé InChI |
NIDVIDJVVBWKNX-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC(=C1)NCCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



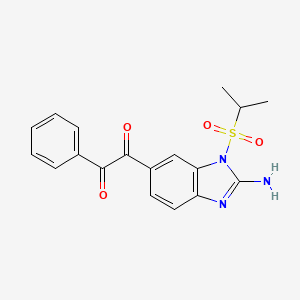
![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
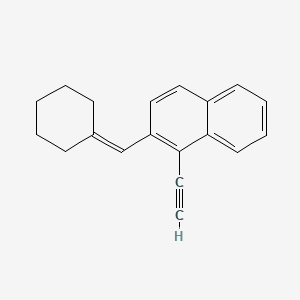
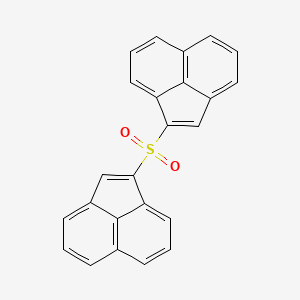
![N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B15159983.png)
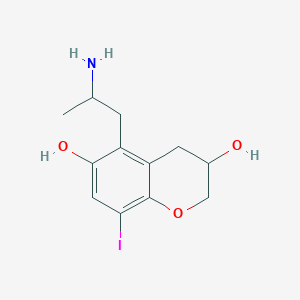
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)
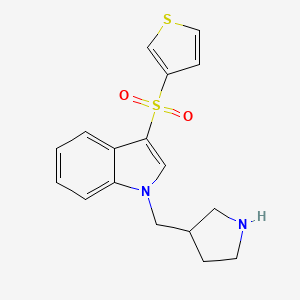
![1-[2-Bromo-3-hydroxy-4-(3-phenylpropyl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B15160002.png)
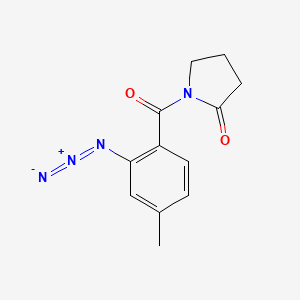
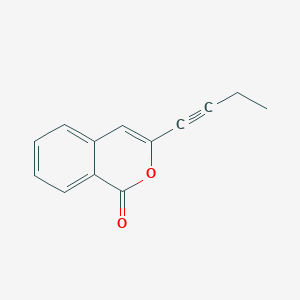
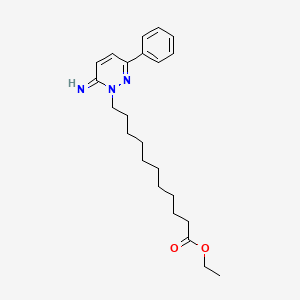
![1-[4'-(Diphenylphosphoryl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15160032.png)
